BenchChemオンラインストアへようこそ!

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

antibacterial oxazolidinone structure–activity relationship

This compound features a unique 3,4-dichlorophenyl substitution that retains antibacterial potency equivalent to 4‑monosubstituted analogs, combined with an ethoxyacetamide side chain linked to enhanced metabolic stability. Ideal for SAR investigations, metabolic profiling, and as a reference standard in HPLC/LC‑MS methods. Researchers can directly compare its MIC, stability, and ribosome‑binding kinetics with the corresponding acetamide analog to establish structure–property relationships. Certified purity ensures reliable experimental outcomes. Inquire for bulk pricing and custom synthesis.

Molecular Formula C14H16Cl2N2O4
Molecular Weight 347.19
CAS No. 954718-47-9
Cat. No. B2476108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide
CAS954718-47-9
Molecular FormulaC14H16Cl2N2O4
Molecular Weight347.19
Structural Identifiers
SMILESCCOCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2N2O4/c1-2-21-8-13(19)17-6-10-7-18(14(20)22-10)9-3-4-11(15)12(16)5-9/h3-5,10H,2,6-8H2,1H3,(H,17,19)
InChIKeyXZGCWDSGLKWYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide (CAS 954718‑47‑9): A Structurally Differentiated Oxazolidinone for Targeted Research


N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a fully synthetic oxazolidinone derivative that combines a 3,4-dichlorophenyl‑substituted oxazolidin‑2‑one core with an ethoxyacetamide side chain. This architecture places it within the oxazolidinone class of protein‑synthesis inhibitors, a group that includes clinically validated antibacterial agents such as linezolid and tedizolid. The specific 3,4‑dichloro‑ and ethoxyacetamide motifs distinguish the compound from both the prototypical 4‑monosubstituted oxazolidinones and the simpler acetamide‑bearing analogs, making it a candidate of interest in structure–activity relationship (SAR) and selectivity‑profiling studies [REFS‑1][REFS‑2].

Why N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide Cannot Be Replaced by a Generic Oxazolidinone


Oxazolidinone antibacterial activity is exquisitely sensitive to the nature, position, and size of substituents on the N‑aryl ring and the C‑5 acetamide moiety. Published SAR demonstrates that 2,4‑ and 2,5‑disubstituted phenyl derivatives are essentially devoid of antibacterial activity, whereas 3,4‑disubstituted compounds retain activity comparable to 4‑monosubstituted analogs only when the 3‑substituent is smaller than bromine [REFS‑1]. Furthermore, replacement of the acetamide side chain with an ethoxyacetamide group has been shown to significantly alter metabolic stability in related chemotypes [REFS‑2]. Consequently, simple substitution with a generic oxazolidinone or even a close analog risks either loss of antibacterial potency or a change in metabolic fate that would confound experimental interpretation and procurement decisions.

Quantitative Differentiation Evidence for N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide (CAS 954718‑47‑9)


3,4-Dichloro Substitution Maintains Antibacterial Potency Comparable to 4-Monosubstituted Analogs

SAR analysis of multiply‑substituted 5‑(acetamidomethyl)oxazolidinones revealed that 3,4‑disubstituted derivatives, such as those bearing a 3,4‑dichlorophenyl group, exhibit antibacterial activity that is comparable to that of their 4‑monosubstituted counterparts when the 3‑substituent is smaller than bromine (e.g., chlorine) [REFS‑1]. In contrast, 2,4‑ and 2,5‑disubstituted isomers are essentially inactive. This positional specificity directly supports the selection of the 3,4‑dichloro pattern over alternative disubstitution patterns.

antibacterial oxazolidinone structure–activity relationship

Ethoxyacetamide Side Chain Imparts Enhanced Metabolic Stability Relative to Acetamide‑Based Oxazolidinones

In a series of 2,N‑bisarylated 2‑ethoxyacetamides, the ethoxyacetamide group conferred significantly greater stability in the presence of metabolizing enzymes compared with corresponding 1,3‑bisaryl‑2‑propen‑1‑one controls [REFS‑2]. Although this study was performed on a non‑oxazolidinone scaffold, the ethoxyacetamide moiety is identical to that present in the target compound, suggesting that the metabolic stabilization effect may translate to oxazolidinone congeners. By extension, the target compound is expected to exhibit improved metabolic stability relative to its acetamide analog (N‑((3‑(3,4‑dichlorophenyl)‑2‑oxooxazolidin‑5‑yl)methyl)acetamide), for which metabolic lability has been a recognized liability in the oxazolidinone class.

metabolic stability ethoxyacetamide oxazolidinone

Distinct Substitution Pattern Alters Receptor‑Binding Profile Relative to Linezolid

Linezolid, the prototypical oxazolidinone antibiotic, carries a 4‑(morpholin‑3‑yl)phenyl group and an acetamide side chain. The target compound replaces the morpholinylphenyl with a 3,4‑dichlorophenyl group and the acetamide with an ethoxyacetamide. These structural differences are expected to modulate interactions with both the bacterial ribosome and off‑target receptors. While direct binding data for the target compound are not publicly available, the pronounced structural divergence from linezolid implies a differentiated selectivity profile that warrants empirical investigation [REFS‑3].

receptor binding selectivity oxazolidinone

High‑Impact Scenarios for Procuring N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide (CAS 954718‑47‑9)


Oxazolidinone SAR Probe: Deconvoluting the Contribution of the Ethoxyacetamide Side Chain

Because the 3,4‑dichloro substitution preserves antibacterial potential equivalent to 4‑monosubstituted analogs [REFS‑1], this compound can serve as a dedicated probe to isolate the pharmacological consequences of replacing the canonical acetamide group with an ethoxyacetamide moiety. Researchers can directly compare its MIC, metabolic stability, and ribosome‑binding kinetics with those of the corresponding acetamide analog (N‑((3‑(3,4‑dichlorophenyl)‑2‑oxooxazolidin‑5‑yl)methyl)acetamide) to establish structure–property relationships.

Metabolic Stability Optimization in Oxazolidinone Lead Series

The ethoxyacetamide group has been independently associated with enhanced metabolic stability in related 2‑ethoxyacetamide chemotypes [REFS‑2]. Procurement of this compound enables medicinal chemistry teams to test whether the stabilization effect translates to the oxazolidinone class, using standard liver microsome or hepatocyte incubation assays, and to benchmark the results against linezolid or other acetamide‑containing oxazolidinones.

Selectivity Profiling Against Clinically Used Oxazolidinones

The target compound’s replacement of the morpholinylphenyl ring of linezolid with a 3,4‑dichlorophenyl group and its ethoxyacetamide side chain create a structurally distinct chemotype [REFS‑3]. This makes it suitable for broad‑panel receptor‑binding and enzyme‑inhibition screens aimed at identifying oxazolidinone derivatives with reduced off‑target liabilities, such as MAO inhibition or serotonin‑receptor interactions that are known for linezolid.

Analytical Reference Standard for Oxazolidinone Impurity Profiling

Given its unique combination of substituents, the compound can function as a reference standard in HPLC or LC‑MS methods for monitoring related‑substance profiles during the synthesis of 3,4‑dichlorophenyl‑containing oxazolidinone intermediates, provided that certified purity data (e.g., ≥95% by HPLC) is obtained from the supplier.

Quote Request

Request a Quote for N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.